molecular formula C16H15ClN2O4 B12483218 4-chloro-3-nitro-N-[3-(propan-2-yloxy)phenyl]benzamide

4-chloro-3-nitro-N-[3-(propan-2-yloxy)phenyl]benzamide

Cat. No.: B12483218
M. Wt: 334.75 g/mol
InChI Key: ZEOYIPNPPWKOQQ-UHFFFAOYSA-N
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Description

4-chloro-3-nitro-N-[3-(propan-2-yloxy)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 4th position, a nitro group at the 3rd position, and a phenyl group substituted with a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-nitro-N-[3-(propan-2-yloxy)phenyl]benzamide typically involves the following steps:

    Chlorination: The chloro group at the 4th position can be introduced via chlorination using chlorine gas or a chlorinating agent such as thionyl chloride.

    Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the chloronitrobenzene derivative with 3-(propan-2-yloxy)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-nitro-N-[3-(propan-2-yloxy)phenyl]benzamide can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like triethylamine.

Major Products Formed

    Reduction: 4-amino-3-nitro-N-[3-(propan-2-yloxy)phenyl]benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-3-nitro-N-[3-(propan-2-yloxy)phenyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving benzamide derivatives.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-N-[3-(propan-2-yloxy)phenyl]benzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the nitro and chloro groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-nitrobenzamide: Lacks the propan-2-yloxyphenyl group.

    3-nitro-N-[3-(propan-2-yloxy)phenyl]benzamide: Lacks the chloro group.

    4-chloro-N-[3-(propan-2-yloxy)phenyl]benzamide: Lacks the nitro group.

Uniqueness

4-chloro-3-nitro-N-[3-(propan-2-yloxy)phenyl]benzamide is unique due to the combination of the chloro, nitro, and propan-2-yloxyphenyl groups. This unique combination can confer specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

Molecular Formula

C16H15ClN2O4

Molecular Weight

334.75 g/mol

IUPAC Name

4-chloro-3-nitro-N-(3-propan-2-yloxyphenyl)benzamide

InChI

InChI=1S/C16H15ClN2O4/c1-10(2)23-13-5-3-4-12(9-13)18-16(20)11-6-7-14(17)15(8-11)19(21)22/h3-10H,1-2H3,(H,18,20)

InChI Key

ZEOYIPNPPWKOQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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